N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide
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Overview
Description
N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide is a complex organic compound characterized by the presence of furan rings and an oxalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan derivatives, followed by their coupling with an oxalamide precursor.
Preparation of Furan Derivatives: The furan rings can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.
Coupling Reaction: The furan derivatives are then reacted with ethylamine and oxalyl chloride to form the desired oxalamide compound. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan rings in N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide can undergo oxidation reactions, typically forming furanones or other oxidized derivatives.
Reduction: Reduction of the oxalamide group can lead to the formation of amines or alcohols, depending on the reducing agents used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structural features suggest it could interact with various biological targets, making it useful in the design of new pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The presence of furan rings and the oxalamide group may confer specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N1-ethyl-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide exerts its effects depends on its interaction with molecular targets. The furan rings can participate in π-π stacking interactions
Properties
IUPAC Name |
N-ethyl-N'-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-2-15-12(17)13(18)16-9-14(19,10-5-7-20-8-10)11-4-3-6-21-11/h3-8,19H,2,9H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZGYJCABRNJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=COC=C1)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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